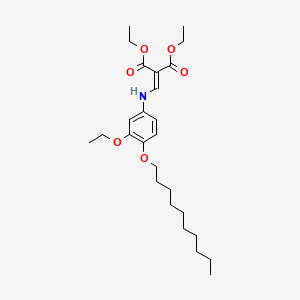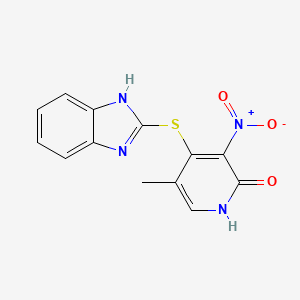
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- is a heterocyclic compound that features a fused-ring structure incorporating both tetrazole and pyridazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization . This reaction is carried out under controlled conditions to ensure the safe handling of the intermediate compounds, which can be sensitive to impact and temperature .
Industrial Production Methods
Industrial production methods for tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with additional safety measures and scaling-up techniques to handle larger quantities of reagents and products .
Chemical Reactions Analysis
Types of Reactions
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce nitro groups into the compound, enhancing its energetic properties.
Reduction: Reduction reactions can modify the nitrogen content and stability of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, nitro compounds, and reducing agents like hydrazine . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions and ensure safety .
Major Products Formed
Scientific Research Applications
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- involves its interaction with molecular targets through its high nitrogen content and unique ring structure. The compound can undergo various chemical transformations that release energy, making it suitable for use in energetic materials . Its molecular targets and pathways are still under investigation, particularly in the context of its potential medicinal applications .
Comparison with Similar Compounds
Similar Compounds
6-Azido-8-nitrotetrazolo(1,5-b)pyridazine-7-amine: Known for its excellent detonation performance and use as a primary explosive.
8-Nitrotetrazolo(1,5-b)pyridazine-6,7-diamine: Noted for its thermal stability and use as a secondary explosive.
Uniqueness
Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl- stands out due to its unique combination of high nitrogen content, stability, and versatility in undergoing various chemical reactions. These properties make it a valuable compound for both scientific research and industrial applications .
Properties
CAS No. |
130187-50-7 |
|---|---|
Molecular Formula |
C16H11N5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
6,8-diphenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)18-21-16(14)17-19-20-21/h1-11H |
InChI Key |
RZTXJKNPZWBOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)









